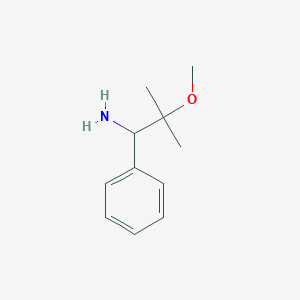
2-Methoxy-2-methyl-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-1-phenylpropan-1-amine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methyl-1-phenylpropan-1-amine can be synthesized through several synthetic routes. One common method involves the condensation of N-sulfinyl compounds with halogenated hydrocarbons under basic conditions . Another approach is the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale preparation techniques, such as the use of immobilized whole-cell biocatalysts with transaminase activity. This method allows for the efficient production of enantiopure amines with high conversion rates and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-2-methyl-1-phenylpropan-1-amine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methoxy-2-methyl-1-phenylpropan-1-amine can be compared with other similar compounds, such as:
N-Methyl-2-phenylpropan-1-amine:
2-Phenylpropan-1-amine:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-11(2,13-3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 |
InChI Key |
TWHLTZMRVCGXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















